molecular formula C13H17N3O4S2 B7107802 N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B7107802
M. Wt: 343.4 g/mol
InChI Key: KCKPAZKCUBXHPD-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a cyclopropyl group, a dimethoxyethyl group, and a sulfonamide group attached to the benzothiadiazole core. Benzothiadiazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Properties

IUPAC Name

N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-19-12(20-2)8-16(9-6-7-9)22(17,18)11-5-3-4-10-13(11)15-21-14-10/h3-5,9,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKPAZKCUBXHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(C1CC1)S(=O)(=O)C2=CC=CC3=NSN=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur dichloride or sulfur monochloride under controlled conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiadiazole core with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Cyclopropyl and Dimethoxyethyl Groups: The final step involves the alkylation of the sulfonamide derivative with cyclopropyl and dimethoxyethyl halides under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiadiazole derivatives.

Scientific Research Applications

N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity, thereby affecting metabolic pathways.

    Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways, leading to altered cellular responses.

    DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives, such as:

    N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-methylsulfonamide: Similar structure but with a methylsulfonamide group.

    N-cyclopropyl-N-(2,2-dimethoxyethyl)-2,1,3-benzothiadiazole-4-amine: Similar structure but with an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

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